molecular formula C20H14Cl2N2S B2499365 (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-96-5

(Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2499365
CAS No.: 476672-96-5
M. Wt: 385.31
InChI Key: KFKDGECIKRDVEU-SXGWCWSVSA-N
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Description

(Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or phenyl groups.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Thiazole derivatives are known to exhibit various biological properties, including antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to disease processes.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2,4-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the ethyl group on the phenyl ring.

    (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile: Contains a methyl group instead of an ethyl group on the phenyl ring.

    (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-isopropylphenyl)thiazol-2-yl)acrylonitrile: Contains an isopropyl group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the phenyl ring in (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile distinguishes it from similar compounds. This structural variation can influence its chemical reactivity, biological activity, and physical properties, making it a unique compound for research and application.

Properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S/c1-2-13-3-5-14(6-4-13)19-12-25-20(24-19)16(11-23)9-15-7-8-17(21)10-18(15)22/h3-10,12H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKDGECIKRDVEU-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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